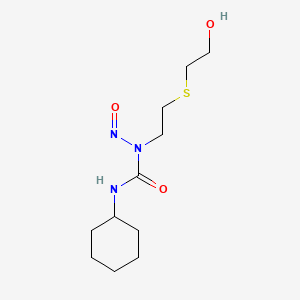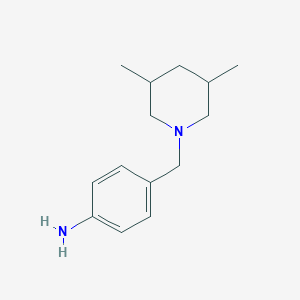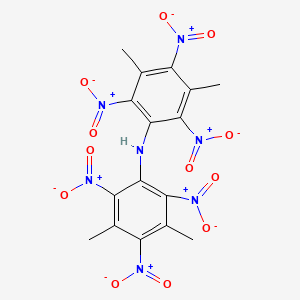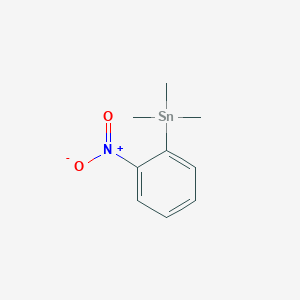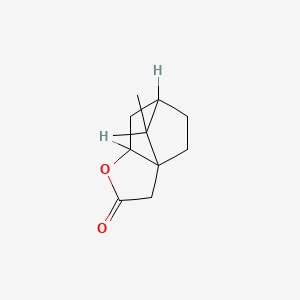
4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in medicine and industry. This compound, with its unique structure, offers interesting possibilities for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- typically involves multi-step organic reactions. The process may start with the preparation of a suitable benzofuran precursor, followed by specific functional group modifications to introduce the tetrahydro and dimethyl groups. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a valuable intermediate in organic synthesis.
Biology: Its unique structure may interact with biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential biological activities could be explored for the development of new pharmaceuticals, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer research.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- exerts its effects depends on its interaction with molecular targets. This may involve binding to specific enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of the class, known for its aromatic properties and biological activities.
Tetrahydrobenzofuran: A reduced form of benzofuran, often studied for its potential therapeutic applications.
Dimethylbenzofuran: A derivative with two methyl groups, which can influence its chemical and biological properties.
Uniqueness
4H-3a,6-Methanobenzofuran-2(3H)-one, tetrahydro-8,8-dimethyl- stands out due to its specific structural features, such as the tetrahydro and dimethyl groups, which can significantly impact its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
6295-37-0 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
10,10-dimethyl-4-oxatricyclo[5.2.1.01,5]decan-3-one |
InChI |
InChI=1S/C11H16O2/c1-10(2)7-3-4-11(10)6-9(12)13-8(11)5-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
FJRJQACZNTVQCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC13CC(=O)OC3C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


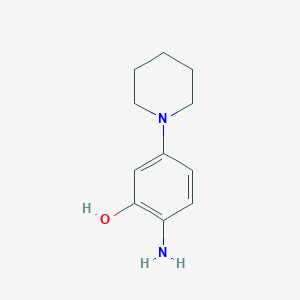

![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)

![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)
![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
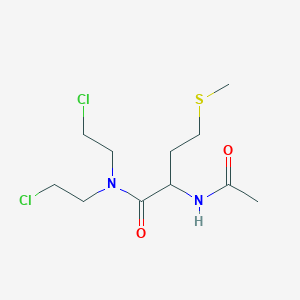
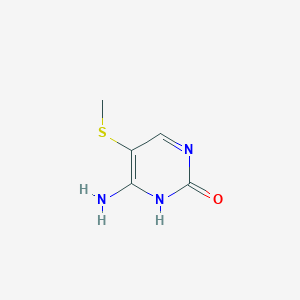
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)
